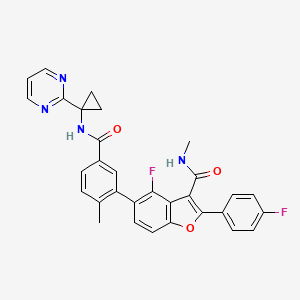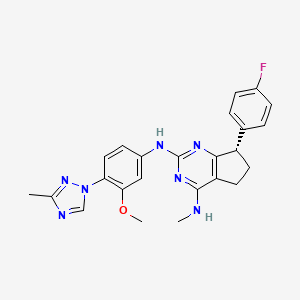
BPN-15606
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPN-15606 is a potent oral modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta levels and plaque formation in preclinical models, making it a potential candidate for Alzheimer’s disease therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPN-15606 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
BPN-15606 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce or replace functional groups on the pyridazin-3-amine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Scientific Research Applications
BPN-15606 has several scientific research applications:
Chemistry: Used as a tool compound to study gamma-secretase modulation and its effects on amyloid-beta production.
Biology: Helps in understanding the role of amyloid-beta peptides in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Potential therapeutic agent for Alzheimer’s disease, with ongoing research to evaluate its efficacy and safety in clinical trials.
Industry: Could be developed into a commercial drug for Alzheimer’s disease treatment, pending successful clinical trials
Mechanism of Action
BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein into amyloid-beta peptides. By selectively reducing the production of amyloid-beta 42 and amyloid-beta 40 peptides while increasing the production of shorter amyloid-beta peptides, this compound helps to reduce amyloid plaque formation in the brain. This modulation occurs without inhibiting the proteolysis of other gamma-secretase substrates, such as Notch .
Comparison with Similar Compounds
Similar Compounds
Semagacestat: A gamma-secretase inhibitor that reduces amyloid-beta production but has significant side effects.
Avagacestat: Another gamma-secretase inhibitor with a different safety profile.
Begacestat: A gamma-secretase modulator with similar properties to BPN-15606 but different pharmacokinetics.
Uniqueness of this compound
This compound is unique in its ability to selectively modulate gamma-secretase activity, reducing amyloid-beta 42 and amyloid-beta 40 production while increasing shorter amyloid-beta peptides. This selective modulation helps to minimize side effects associated with gamma-secretase inhibition, making this compound a promising candidate for Alzheimer’s disease therapy .
Properties
CAS No. |
1914989-49-3 |
|---|---|
Molecular Formula |
C23H23FN6O |
Molecular Weight |
418.48 |
IUPAC Name |
(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
InChI Key |
JZCREVMHGYOLRL-INIZCTEOSA-N |
SMILES |
CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPN-15606; BPN15606; BPN 15606 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


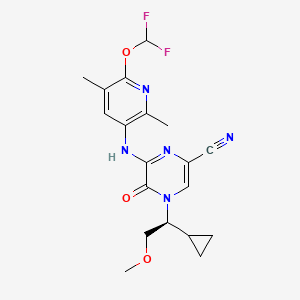
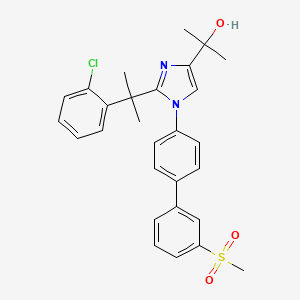
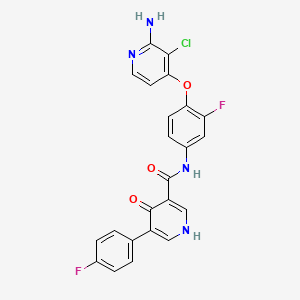
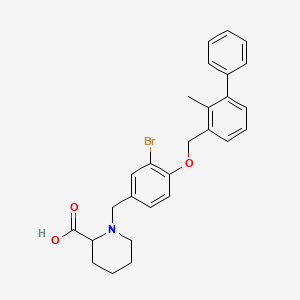
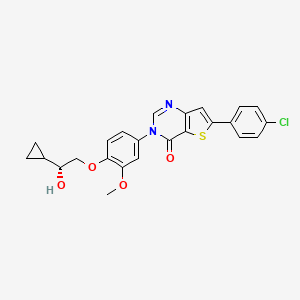
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)
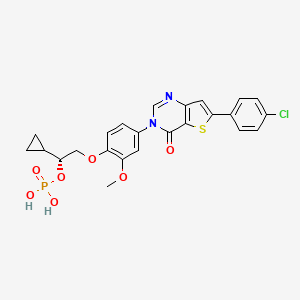
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
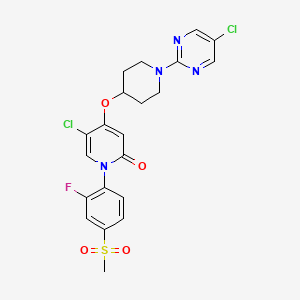
![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)
